

But-3-yn-2-ylbenzene molecular weight and formula

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Compound of Interest

Compound Name: **But-3-yn-2-ylbenzene**

Cat. No.: **B1296858**

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In-Depth Technical Guide to But-3-yn-2-ylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **But-3-yn-2-ylbenzene**, a hydrocarbon of interest in organic synthesis. This document details its fundamental chemical properties, plausible synthetic routes, and analytical methodologies, presented in a format tailored for a scientific audience.

Core Compound Data

But-3-yn-2-ylbenzene, also known as (1-Methyl-2-propyn-1-yl)benzene, is an organic compound featuring a benzene ring attached to a butyne chain.^[1] Its key quantitative properties are summarized below.

Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₁₀	[1] [2]
Molecular Weight	130.19 g/mol	[1] [2]
CAS Number	4544-28-9	[1] [2] [3]
Synonyms	(1-Methyl-2-propyn-1-yl)benzene	[1]
Purity (Typical)	≥95%	[1]
Recommended Storage	4°C, stored under nitrogen	[1]

Experimental Protocols

While specific, detailed experimental protocols for the synthesis and analysis of **but-3-yn-2-ylbenzene** are not extensively documented in readily available literature, plausible and established methodologies for similar chemical structures can be described.

Plausible Synthetic Route: Sonogashira Coupling

A highly effective and common method for forming carbon-carbon bonds between aryl halides and terminal alkynes is the Sonogashira cross-coupling reaction.[\[2\]](#)[\[4\]](#)[\[5\]](#) This method is a plausible route for the synthesis of **but-3-yn-2-ylbenzene**.

Reaction Scheme: A Sonogashira coupling would involve the reaction of an aryl halide, such as iodobenzene, with a terminal alkyne, in this case, 1-butyne. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[\[4\]](#)[\[5\]](#)

General Experimental Protocol:

- Reaction Setup:** A reaction flask is charged with a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) salt (e.g., CuI), and an anhydrous, deoxygenated solvent (e.g., THF or dioxane).
- Addition of Reagents:** The aryl halide (e.g., iodobenzene), the terminal alkyne (e.g., 1-butyne), and an amine base (e.g., triethylamine or piperidine) are added to the reaction mixture under an inert atmosphere (e.g., nitrogen or argon).

- Reaction Conditions: The mixture is stirred at room temperature or gently heated until the reaction is complete, which can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Work-up and Purification: Upon completion, the reaction mixture is typically filtered to remove the catalyst, and the solvent is removed under reduced pressure. The crude product is then purified, commonly through flash column chromatography, to yield the desired substituted alkyne.

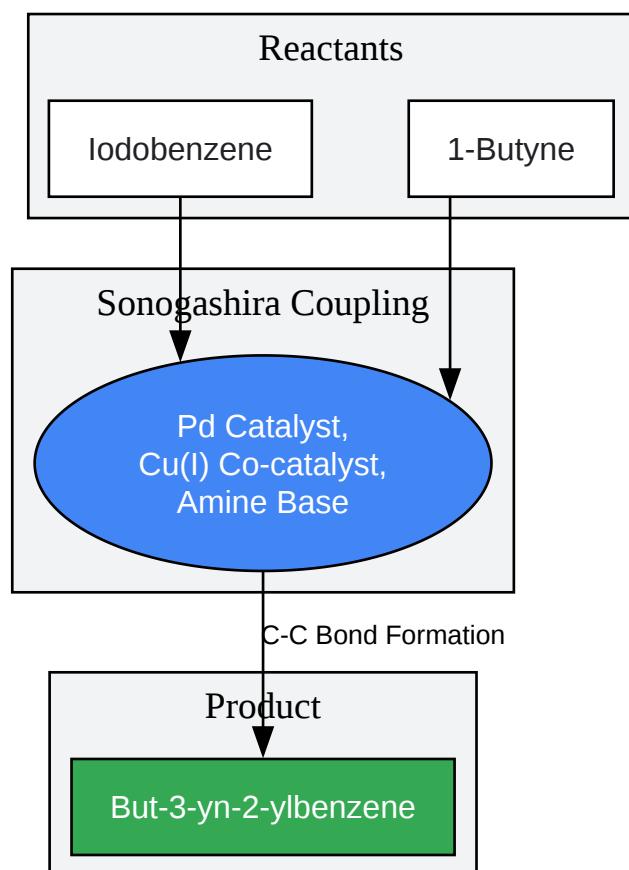
Analytical Characterization

The structural confirmation and purity assessment of **but-3-yn-2-ylbenzene** would be conducted using standard spectroscopic techniques. While specific spectra for this compound are not provided in the search results, the following methods are standard for this type of molecule.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: Would be used to identify the different types of protons and their connectivity in the molecule. The aromatic protons would be expected in the 6.5-8.0 ppm region, while the aliphatic and acetylenic protons would appear at higher field.[6]
 - ^{13}C NMR: Would be used to determine the number of unique carbon atoms and their chemical environments. Aromatic carbons typically resonate in the 120-150 ppm range.[6]
- Mass Spectrometry (MS): This technique would be used to confirm the molecular weight of the compound by identifying the molecular ion peak.
- Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic functional groups. A key feature for a terminal alkyne like 1-butyne (a potential reactant) is a sharp absorption peak around 3300 cm^{-1} for the $\equiv\text{C-H}$ stretch and another around 2100 cm^{-1} for the $\text{C}\equiv\text{C}$ triple bond stretch.[7]

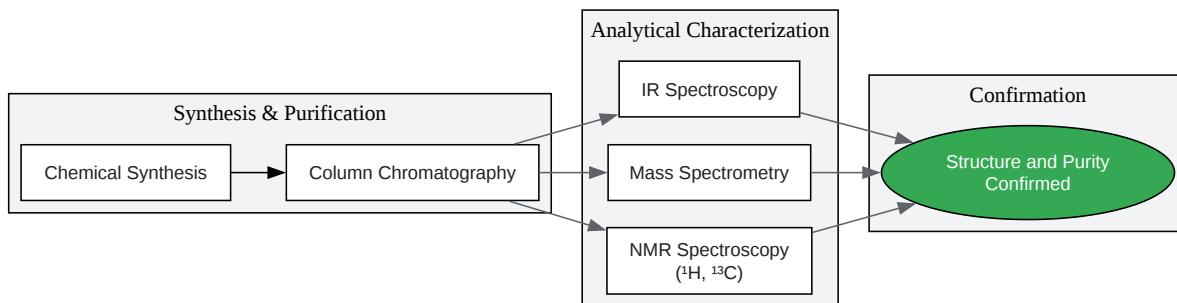
Visualizations

The following diagrams illustrate a plausible synthetic pathway for **but-3-yn-2-ylbenzene** and a general workflow for its characterization.



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Caption: Plausible synthesis of **But-3-yn-2-ylbenzene** via Sonogashira coupling.



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Caption: General experimental workflow for synthesis and characterization.

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